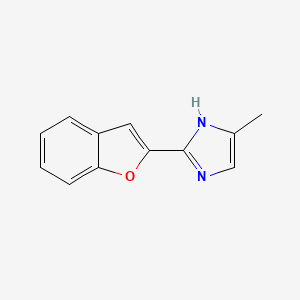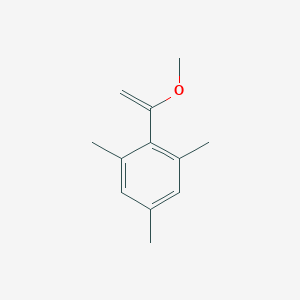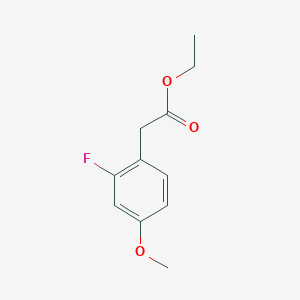
tert-Butyl 7-chloro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 7-chloro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 7-chloroquinoline and tert-butyl acetoacetate.
Condensation Reaction: The 7-chloroquinoline undergoes a condensation reaction with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide. This reaction forms the intermediate 7-chloro-3,4-dihydroquinoline-2-one.
Esterification: The intermediate is then esterified using tert-butyl chloroformate in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 7-chloro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), bases (sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinoline N-oxides and other oxidized products.
Aplicaciones Científicas De Investigación
tert-Butyl 7-chloro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of tert-Butyl 7-chloro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
7-chloroquinoline: A precursor in the synthesis of tert-Butyl 7-chloro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
tert-Butyl acetoacetate: Another precursor used in the synthesis.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological properties. Its tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H16ClNO3 |
|---|---|
Peso molecular |
281.73 g/mol |
Nombre IUPAC |
tert-butyl 7-chloro-2-oxo-3,4-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-11-8-10(15)6-4-9(11)5-7-12(16)17/h4,6,8H,5,7H2,1-3H3 |
Clave InChI |
OHTJMUZUXQMHTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(=O)CCC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)







![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)



